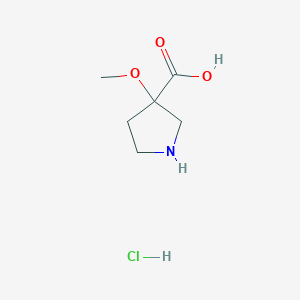

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride

Description

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a methoxy group (-OCH₃) at the 3-position of the pyrrolidine ring and a carboxylic acid group at the same carbon, with a hydrochloride salt form. Commercial availability is robust, with global suppliers such as Wacker Chemie AG (Germany), Sumika Fine Chemicals (Japan), and ANHUI BBCA LIKANG PHARMACEUTICAL (China) offering the compound in bulk quantities .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxypyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQBKGCBKUKQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxy and carboxylic acid functional groups. One common method includes the alkylation of pyrrolidine with methoxyacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of methoxycarbonyl derivatives.

Reduction: Formation of methoxy alcohol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, influencing biological pathways through its metabolites .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

- Lipophilicity : The methyl-substituted analog (165.62 g/mol) is more lipophilic than the methoxy derivative, which may influence membrane permeability in drug design .

- Metabolic Stability : The difluoromethyl variant (209.60 g/mol) leverages fluorine's electron-withdrawing effects to resist oxidative metabolism, a critical advantage in pharmacokinetics .

- Aromatic Interactions : The 3-methoxyphenyl analog (257.71 g/mol) incorporates an aromatic ring, enabling targeted binding to receptors via π-π stacking .

Biological Activity

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methoxy group and a carboxylic acid moiety. These functional groups are crucial for its biological activity, influencing solubility, binding affinity, and overall efficacy.

Antioxidant Activity

Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit significant antioxidant properties. For example, compounds with free carboxylic groups demonstrated high reducing power in various assays, suggesting their effectiveness in scavenging free radicals . The antioxidant activity can be quantified using the Trolox Equivalent Antioxidant Capacity (TEAC) assay, where higher values indicate stronger antioxidant capabilities.

| Compound | Reducing Power (OD at 700 nm) | TEAC Value |

|---|---|---|

| 5-Oxopyrrolidine Derivative 1 | 1.675 | High |

| 5-Oxopyrrolidine Derivative 2 | 1.573 | Moderate |

Cytotoxicity

Cytotoxicity studies have shown that certain pyrrolidine derivatives selectively target cancer cells while sparing normal cells. For instance, the cytotoxic effects were evaluated against various human cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that these compounds could inhibit cell proliferation effectively, demonstrating their potential as anticancer agents .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of arginase enzymes, which play a role in regulating nitric oxide synthesis and are implicated in various pathological conditions. Studies report IC50 values significantly lower than existing standards, indicating its potential for therapeutic applications in diseases associated with arginase activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Radical Scavenging : The carboxylic acid group facilitates hydrogen donation to neutralize free radicals.

- Enzyme Interaction : The structural conformation allows for effective binding to active sites on arginase enzymes, inhibiting their function.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of several pyrrolidine derivatives, including this compound. Results showed significant inhibition of lipid peroxidation in vitro, supporting its use as a dietary supplement for oxidative stress-related conditions .

- Cancer Cell Line Testing : In vitro tests against HeLa and MCF7 cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride?

Methodology:

- Carbodiimide-mediated coupling is a common approach for pyrrolidine derivatives. For example, coupling glycine ethyl ester with naphthaleneacetic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane under inert conditions (0°C to room temperature) yields similar compounds .

- Hydrochloride salt formation via reaction with concentrated HCl (37%) under reflux or at room temperature (12–24 h) is critical for stabilizing the product, as seen in analogous pyrrolidine syntheses .

Q. How should researchers characterize this compound’s purity and structure?

Methodology:

- Elemental analysis (C, H, N) validates empirical formulas. For instance, in related pyrrolidine derivatives, deviations ≤0.5% between calculated and observed values confirm purity .

- UV/Vis spectroscopy (λmax ~204–210 nm) is used to confirm aromatic or conjugated systems in hydrochloride salts .

Q. What are the solubility and stability considerations for this compound?

Methodology:

- Storage : Store at –20°C in airtight containers to prevent degradation, as recommended for structurally similar pyrrolidine hydrochlorides .

- Solubility : Hydrochloride salts are typically soluble in polar solvents (e.g., water, methanol) but may require sonication or mild heating for dissolution. Insolubility in non-polar solvents (e.g., hexane) aids in purification .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying conditions?

Methodology:

- Temperature control : Lower temperatures (0°C) during coupling reactions minimize side products (e.g., racemization), as demonstrated in carbodiimide-mediated syntheses yielding 84% purity .

- Stoichiometric adjustments : Excess HCl (1.2–1.5 eq) ensures complete protonation of the pyrrolidine nitrogen, improving crystallinity and yield .

Q. What analytical methods resolve contradictions in spectroscopic data?

Methodology:

- Multi-technique validation : Combine NMR (¹H/¹³C), IR, and mass spectrometry to resolve ambiguities. For example, discrepancies in carbonyl stretching frequencies (IR) versus calculated values may indicate hydration or salt formation .

- Batch-specific analysis : Compare certificates of analysis (CoA) across synthesis batches to identify impurities (e.g., residual solvents) using HPLC with UV detection .

Q. How can researchers address hygroscopicity during handling?

Methodology:

- Lyophilization : Freeze-drying the hydrochloride salt reduces water absorption, as applied to hygroscopic arylcyclohexylamine derivatives .

- Inert atmosphere handling : Use gloveboxes or nitrogen-purged environments during weighing and reaction setup to prevent moisture uptake .

Q. What strategies validate biological activity in complex matrices?

Methodology:

- HPLC spiking experiments : Spike known concentrations into biological samples (e.g., plasma) and quantify recovery rates (≥90%) using internal standards like berberine hydrochloride .

- Stability profiling : Assess degradation under physiological pH (e.g., 1.2–7.4) via accelerated stability studies (40°C/75% RH for 4 weeks) to confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.